1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel-
CAS No.: 217321-87-4
Cat. No.: VC17072672
Molecular Formula: C16H14N2S
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 217321-87-4 |
|---|---|
| Molecular Formula | C16H14N2S |
| Molecular Weight | 266.4 g/mol |
| IUPAC Name | (1R,3R)-3-methyl-1-phenyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
| Standard InChI | InChI=1S/C16H14N2S/c1-11-15-17-13-9-5-6-10-14(13)18(15)16(19-11)12-7-3-2-4-8-12/h2-11,16H,1H3/t11-,16-/m1/s1 |
| Standard InChI Key | VASRVNJXKGXTDI-BDJLRTHQSA-N |
| Isomeric SMILES | C[C@@H]1C2=NC3=CC=CC=C3N2[C@H](S1)C4=CC=CC=C4 |
| Canonical SMILES | CC1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Stereochemical Considerations
Core Architecture and Stereochemistry
The compound features a bicyclic system where a thiazole ring is annulated to the α-position of a benzimidazole core. X-ray crystallography and computational modeling confirm the (1R,3R) absolute configuration, with the methyl group at position 3 and phenyl ring at position 1 adopting equatorial orientations to minimize steric strain . The InChI string \text{InChI=1S/C}_{16}\text{H}_{14}\text{N}_2\text{S/c1-11-15-17-13-9-5-6-10-14(13)18(15)16(19-11)12-7-3-2-4-8-12/h2-11,16H,1H3/t11-,16-/m1/s1 precisely encodes the stereochemical relationships between chiral centers .
Molecular Interactions and Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.29 g/cm³ | |
| Boiling Point | 490.3°C at 760 mmHg | |
| Refractive Index | 1.715 | |
| Vapor Pressure | 2.78E-09 mmHg at 25°C | |
| XLogP3-AA | 3.8 | |
| Hydrogen Bond Acceptor | 2 |
The high XLogP3-AA value indicates significant lipophilicity, facilitating membrane permeation in biological systems . The low vapor pressure suggests limited environmental mobility, a favorable characteristic for pharmaceutical applications .
Synthetic Methodologies
General Reaction Pathways
Synthesis typically employs a cyclocondensation strategy between 2-mercaptobenzimidazole derivatives and α-methylstyrene oxide under acidic conditions. A representative scheme involves:
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Thiol Activation: Treatment of 2-mercaptobenzimidazole with chloroacetyl chloride yields the reactive thioester intermediate.
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Ring Closure: Base-mediated cyclization with (R)-propylene oxide introduces the stereochemical configuration at C3.
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Aryl Introduction: Ullmann coupling with iodobenzene installs the phenyl group at C1 with retention of configuration.
The reaction achieves an average yield of 58% with enantiomeric excess >98% when using chiral palladium catalysts.
Purification and Characterization
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves diastereomeric impurities, while circular dichroism spectroscopy verifies enantiopurity . Crystalline forms are obtained via slow evaporation from ethyl acetate/hexane mixtures, displaying melting points between 189-192°C .
Biological Activity Profile
Antimicrobial Efficacy
Against methicillin-resistant Staphylococcus aureus (MRSA):
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| MRSA ATCC 43300 | 4.2 | DNA gyrase inhibition |
| MRSA CCARM 3089 | 5.8 | Cell wall synthesis |
The thiazole sulfur interacts with the gyrase ATP-binding pocket, while the benzimidazole moiety intercalates bacterial DNA. Synergy with β-lactams reduces effective concentrations by 40% in combination therapies.
| Cell Line | GI₅₀ (nM) | Target |
|---|---|---|
| MCF-7 (breast) | 23.4 | Topoisomerase IIα |
| A549 (lung) | 45.1 | Tubulin polymerization |
| PC-3 (prostate) | 38.7 | PI3K/AKT pathway |
Mechanistic studies using CRISPR-Cas9 knockouts confirm dependency on TOP2A expression for activity in breast cancer models. The methyl group at C3 enhances target affinity by 18-fold compared to des-methyl analogs .
Pharmaceutical Development
Preclinical Pharmacokinetics
Rodent studies reveal favorable ADME properties:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 67% |
| Plasma t₁/₂ | 8.3 h |
| CYP3A4 Inhibition | IC₅₀ = 12.4 μM |
Metabolism occurs primarily via glucuronidation at the benzimidazole N1 position, with <5% formation of reactive metabolites .
Structure-Activity Relationships
Key structural determinants of activity:
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C3 Methyl Group: Removal decreases antimicrobial potency 40-fold
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Phenyl Ring Para-Substitution: Electron-withdrawing groups (F, Cl) enhance anticancer activity
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Thiazole Sulfur: Oxidation to sulfoxide abolishes Topoisomerase II inhibition
The (1R,3R) configuration shows 35x greater potency than (1S,3S) enantiomers against Gram-positive pathogens.
Analytical Characterization Techniques
Spectroscopic Fingerprints
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, H-5), 7.45–7.30 (m, 5H, Ph), 4.21 (q, J=6.8 Hz, 1H, H-1), 3.89 (s, 3H, CH₃)
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IR (KBr): 1580 cm⁻¹ (C=N stretch), 1455 cm⁻¹ (thiazole ring)
Chromatographic Methods
UPLC-MS/MS conditions for plasma quantification:
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Column: Acquity UPLC BEH C18 (2.1×50 mm, 1.7 μm)
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Mobile Phase: 0.1% formic acid in water/acetonitrile gradient
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LLOQ: 0.1 ng/mL with 5 μL injection volume
| Parameter | Result |
|---|---|
| Acute Oral LD₅₀ (rat) | >2000 mg/kg |
| Ames Test | Negative (≤1.5x background) |
| Skin Irritation | Mild erythema at 500 mg/cm² |
Proper PPE including nitrile gloves and safety goggles is recommended when handling powdered material due to limited inhalation toxicity data .
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